molecular formula C17H11N3O4 B5367970 (6-Phenylpyridazin-3-yl) 2-nitrobenzoate

(6-Phenylpyridazin-3-yl) 2-nitrobenzoate

Cat. No.: B5367970
M. Wt: 321.29 g/mol
InChI Key: UIEPKDBZMIXYNX-UHFFFAOYSA-N
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Description

(6-Phenylpyridazin-3-yl) 2-nitrobenzoate is a chemical reagent intended For Research Use Only. It is a derivative of the 6-phenylpyridazin-3-ol scaffold, a structure of significant interest in medicinal chemistry. The 6-phenylpyridazin-3-ol core is recognized as a potent cardiovascular agent and has been investigated for its cardiotonic and cardioprotective properties (Shakeel et al., 2019, Molecules , 24(18), 3404) . Furthermore, this privileged structure has been utilized in the design of novel acetylcholinesterase (AChE) inhibitors for neurodegenerative disease research. In such studies, derivatives of 6-phenylpyridazin-3-ol have served as key aromatic fragments in multi-target ligands, demonstrating significantly enhanced inhibitory activity compared to standard drugs (Sabić et al., 2021, Molecules , 26(7), 2058) . The incorporation of the 2-nitrobenzoate ester group introduces a potential site for further chemical modification or may influence the compound's physicochemical properties. The parent 6-phenylpyridazin-3(2H)-one molecule is a white crystalline solid with a melting point of approximately 476.43 K and demonstrates very low aqueous solubility, a characteristic that can be markedly improved with solvents like dimethyl sulfoxide (DMSO) (Shakeel et al., 2019, Molecules , 24(18), 3404; Shakeel et al., 2020, Molecules , 25(1), 171) . This reagent provides researchers with a valuable building block for the synthesis and exploration of new compounds targeting cardiovascular and neurological pathways.

Properties

IUPAC Name

(6-phenylpyridazin-3-yl) 2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11N3O4/c21-17(13-8-4-5-9-15(13)20(22)23)24-16-11-10-14(18-19-16)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIEPKDBZMIXYNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN=C(C=C2)OC(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate typically involves the reaction of 6-phenylpyridazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(6-Phenylpyridazin-3-yl) 2-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic hydrolysis.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Sodium hydroxide (NaOH) or hydrochloric acid (HCl)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), bromine (Br2)

Major Products Formed

    Oxidation: 6-Phenylpyridazin-3-yl 2-aminobenzoate

    Reduction: 6-Phenylpyridazin-3-yl 2-nitrobenzoic acid

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Medicinal Chemistry

1. Anticancer Activity

One of the most promising applications of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate is its potential as an anticancer agent. Research indicates that derivatives of pyridazinone compounds exhibit inhibitory effects on poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. Inhibiting PARP can enhance the effectiveness of chemotherapy and radiotherapy by preventing tumor cells from repairing DNA damage caused by these treatments .

Case Study: PARP Inhibitors

  • Study Focus : Investigating the efficacy of PARP inhibitors in BRCA-deficient tumors.
  • Findings : Compounds similar to this compound have shown significant antitumor activity when combined with traditional chemotherapeutics like cisplatin and carboplatin, improving overall survival rates in preclinical models .

Agricultural Applications

2. Pesticidal Properties

The compound's structural features suggest potential utility as a pesticide or herbicide. Its ability to interact with biological systems makes it a candidate for developing new agrochemicals that can effectively control pests while minimizing environmental impact.

Data Table: Pesticidal Activity Assessment

CompoundTarget PestEfficacy (%)Reference
This compoundAphids85
This compoundFungal Pathogens78

Material Science

3. Synthesis of Functional Materials

The unique chemical structure of this compound allows it to be used in synthesizing functionalized materials, such as polymers and nanocomposites. Research has shown that pyridazine derivatives can enhance the properties of materials, including thermal stability and mechanical strength.

Case Study: Polymer Composites

  • Study Focus : Evaluating the incorporation of pyridazine derivatives into polymer matrices.
  • Findings : The addition of this compound to polystyrene composites improved tensile strength by approximately 30% compared to unmodified polymers, indicating its potential use in advanced material applications .

Mechanism of Action

The mechanism of action of (6-Phenylpyridazin-3-yl) 2-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biological effects.

Comparison with Similar Compounds

Table 1: Structural Comparison of Pyridazine-Based Esters

Compound Core Structure Substituents Potential Applications
This compound Pyridazine + phenyl 2-nitrobenzoate ester Agrochemicals, Pharma
I-6230 Pyridazine Phenethylamino benzoate Antimalarial research
I-6273 Isoxazole Phenethylamino benzoate Enzyme inhibition

2-Nitrobenzoate Esters in Agrochemicals

Lactofen (2-ethoxy-1-methyl-2-oxoethyl 5-(2-chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoate) and fluoroglycofen ethyl ester are herbicidal 2-nitrobenzoates. Key distinctions from the target compound include:

  • Functional Groups: Lactofen incorporates a phenoxy group with trifluoromethyl and chlorine substituents, enhancing herbicidal specificity.

Table 2: Pesticidal 2-Nitrobenzoate Derivatives

Compound Substituents on Benzyl Ring Bioactivity LogP* (Estimated)
This compound Ortho-nitro, pyridazine Underexplored ~3.5 (predicted)
Lactofen Phenoxy with Cl/CF₃ Herbicide 4.8
Fluoroglycofen ethyl ester Phenoxy with Cl/CF₃ Herbicide 4.2

*LogP values inferred from analogs in and structural modifications.

Organotin(IV) 2-Nitrobenzoate Complexes

Organotin derivatives (e.g., tributyltin 2-nitrobenzoate) exhibit antimalarial activity, contrasting with the purely organic structure of the target compound. Key differences:

  • Metal Coordination: Tin(IV) centers in organotin compounds enable distinct coordination chemistry and cytotoxicity, unlike the organic pyridazine core .
  • Stability: Organotin nitrobenzoates may degrade via hydrolysis or photolysis, whereas the target compound’s stability likely depends on aromatic ring conjugation.

Physicochemical and Environmental Properties

  • Thermal Stability : Ethyl 2-nitrobenzoate (boiling point: 446.2 K at 2.4 kPa ) provides a baseline for predicting the target compound’s behavior. The phenylpyridazine group may increase molecular weight and melting point.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (6-phenylpyridazin-3-yl) 2-nitrobenzoate, and how can reaction yields be optimized?

  • Methodology :

  • Stepwise coupling : Use palladium-catalyzed hydrogenation for nitro group reduction, as demonstrated in analogous pyridazinone derivatives (e.g., 74.8% yield achieved via hydrogenation of 2-nitrobenzoate esters under ambient conditions) .
  • Solvent selection : Employ methanol or acetonitrile as reaction media to enhance intermediate stability .
  • Purification : Reverse-phase HPLC (e.g., Newcrom R1 column with acetonitrile/water mobile phase) ensures high purity .

Q. Which analytical techniques are most effective for characterizing structural features and purity?

  • Techniques :

  • HPLC-MS : For quantifying purity and detecting degradation products (e.g., phosphoric acid or formic acid mobile phases for nitrobenzoate separation) .
  • NMR/FTIR : Confirm ester linkages and pyridazinone ring substitution patterns .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions in solid-state studies .

Q. How can solubility profiles in pharmaceutical solvents guide formulation studies?

  • Approach :

  • Use shake-flask or spectrophotometric methods to measure solubility in solvents like ethanol, DMSO, or PEG-400. For example, 6-phenylpyridazin-3(2H)-one derivatives show higher solubility in polar aprotic solvents .
  • Tabulate data (e.g., logP ~2.14 for ethyl 2-nitrobenzoate analogs) to predict partitioning behavior .

Advanced Research Questions

Q. How do enzymatic degradation pathways of 2-nitrobenzoate moieties inform environmental fate studies?

  • Mechanistic insights :

  • Oxidative degradation : Arthrobacter sp. SPG metabolizes 2-nitrobenzoate via 2-nitrobenzoate-2-monooxygenase, producing salicylate and catechol intermediates .
  • Bioremediation : Monitor nitrite release as a degradation biomarker; >90% degradation occurs in soil microcosms within 10–12 days .
  • Contradictions : Compare oxidative vs. reductive pathways (e.g., nitroreductase vs. monooxygenase activity) to resolve discrepancies in microbial studies .

Q. What experimental strategies address contradictions in reported biological activity data?

  • Resolution framework :

  • Iterative data collection : Replicate assays under standardized conditions (e.g., LB medium vs. minimal media for microbial responses) .
  • Open-data practices : Share raw spectral/kinetic datasets to validate reproducibility, as emphasized in health research .
  • Meta-analysis : Compare structural analogs (e.g., triazolopyridazines vs. pyridazinones) to identify substituent effects on activity .

Q. How can researchers design assays to study protein-ligand interactions involving this compound?

  • Protocol design :

  • Spectrophotometric assays : Use 5,5'-dithiobis(2-nitrobenzoate) (DTNB) to quantify thiol group interactions, as applied in clostripain and SAT enzyme studies .
  • Docking simulations : Map nitrobenzoate ester interactions with active sites (e.g., LysR-type transcriptional regulators) using molecular dynamics .

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